

Function of PAB self-immolative group in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mal-PEG8-Phe-Lys-PAB-Exatecan

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An In-depth Technical Guide on the Core Function of the p-Aminobenzyl (PAB) Self-Immolative Group in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[1] An ideal linker must be highly stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient cleavage and payload release within the target cancer cell.[2]

Among the most successful linker technologies are those that employ a self-immolative spacer. This guide focuses on the p-aminobenzyl (PAB) group, a self-immolative spacer that has become the gold standard in ADC design, instrumental in the success of numerous clinically approved ADCs like Adcetris® (brentuximab vedotin).[2][3] The PAB spacer acts as a stable bridge that, upon a specific triggering event, undergoes a rapid and irreversible electronic cascade to release the cytotoxic payload in its original, unmodified, and fully active form.[2][4]

The Core Mechanism: Triggered 1,6-Elimination

The PAB self-immolative spacer does not release the drug on its own. Its fragmentation is contingent upon a preceding "triggering" event. In the most common configuration, the PAB group is part of a larger linker system, typically a p-aminobenzyloxycarbonyl (PABC) unit,





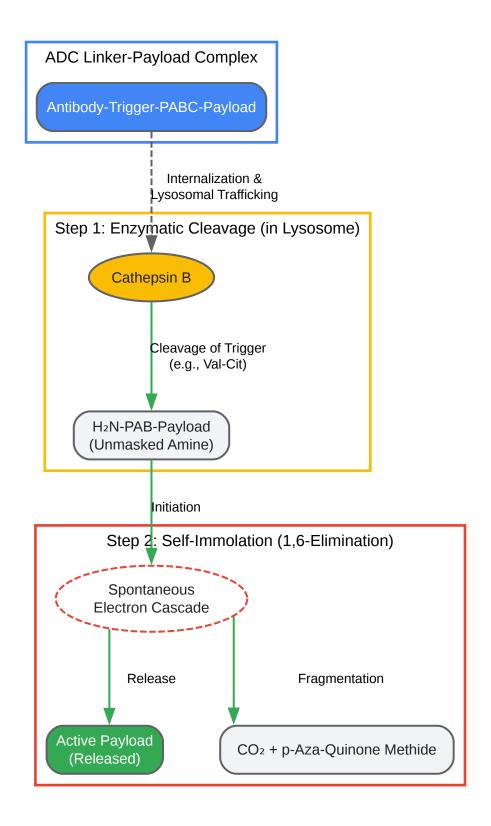


connected to an enzymatically cleavable sequence.[5] The process unfolds in two distinct steps:

- Enzymatic Trigger: After the ADC is internalized by a cancer cell and trafficked to the lysosome, a specific enzyme, such as Cathepsin B, cleaves a designated site on the linker (e.g., a valine-citrulline dipeptide).[6][7] This cleavage unmasks the amine group of the PAB spacer.
- Self-Immolation: The newly freed aniline nitrogen initiates a spontaneous 1,6-electronic elimination through the aromatic ring system. This electron cascade results in the cleavage of the carbamate bond, releasing the payload. The spacer itself fragments into carbon dioxide and p-aza-quinone methide.[8][9] This process is irreversible and ensures the clean release of the active drug.

The following diagram illustrates the chemical cascade of the PAB self-immolation mechanism following an enzymatic trigger.





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Caption: Mechanism of PAB self-immolation following an enzymatic trigger.

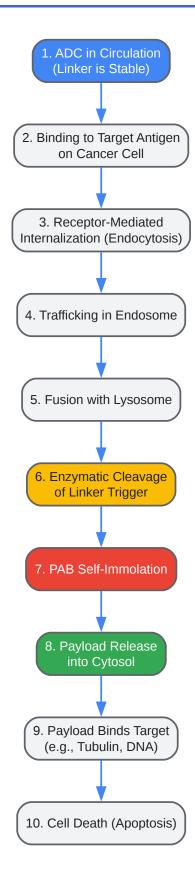


The Overall Pathway of a PAB-Containing ADC

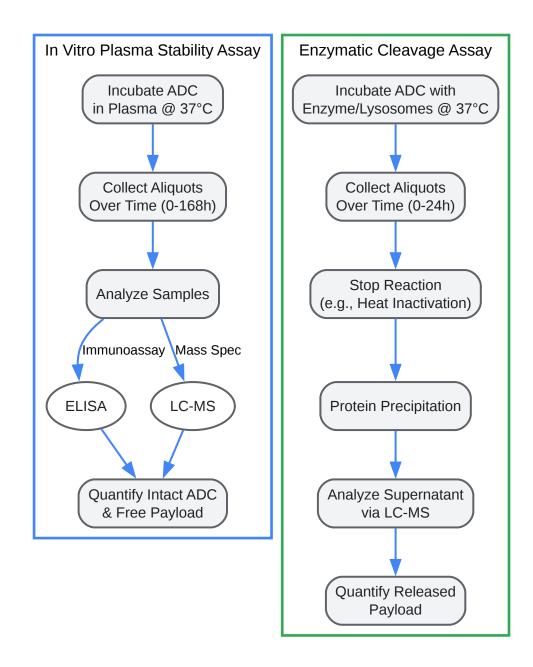
The function of the PAB spacer is integrated into the broader mechanism of action of the ADC, from systemic circulation to cell killing. This multi-step process ensures that the potent payload is delivered specifically to the target cells, maximizing efficacy while minimizing systemic toxicity.

The diagram below outlines the logical workflow of an ADC utilizing a PAB self-immolative linker.









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- To cite this document: BenchChem. [Function of PAB self-immolative group in ADCs].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568326#function-of-pab-self-immolative-group-in-adcs]

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